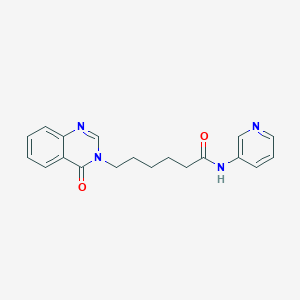

6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide

CAS No.: 880810-58-2

Cat. No.: VC4346591

Molecular Formula: C19H20N4O2

Molecular Weight: 336.395

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 880810-58-2 |

|---|---|

| Molecular Formula | C19H20N4O2 |

| Molecular Weight | 336.395 |

| IUPAC Name | 6-(4-oxoquinazolin-3-yl)-N-pyridin-3-ylhexanamide |

| Standard InChI | InChI=1S/C19H20N4O2/c24-18(22-15-7-6-11-20-13-15)10-2-1-5-12-23-14-21-17-9-4-3-8-16(17)19(23)25/h3-4,6-9,11,13-14H,1-2,5,10,12H2,(H,22,24) |

| Standard InChI Key | UYTQEZCMMTZSJU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CN=CC=C3 |

Introduction

6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide is a synthetic organic compound featuring a quinazolinone core and a pyridine-linked hexanamide chain. The quinazolinone scaffold is widely recognized for its therapeutic potential, particularly in antimicrobial, anticancer, and anti-inflammatory applications. The pyridine moiety further enhances its bioactivity by contributing to molecular interactions with biological targets.

Structural Overview

The compound can be described as follows:

-

Core Structure: Quinazolinone (a bicyclic aromatic system with a ketone group at position 4).

-

Side Chain: Hexanamide linked via the nitrogen atom at position 3 of the quinazolinone.

-

Substituent: Pyridin-3-yl group attached to the hexanamide nitrogen.

This structure suggests potential for biological activity due to the presence of hydrogen-bond donors/acceptors and aromatic systems conducive to π-stacking interactions.

Synthesis Pathways

The synthesis of 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide typically involves:

-

Formation of Quinazolinone Core:

-

Condensation of anthranilic acid derivatives with formamides or similar reagents.

-

Cyclization to yield the quinazolinone backbone.

-

-

Hexanamide Chain Introduction:

-

Reaction of hexanoic acid derivatives with amines under amide bond-forming conditions.

-

Coupling agents like carbodiimides may be used.

-

-

Pyridine Substitution:

-

Incorporation of pyridine groups via nucleophilic substitution or reductive amination.

-

The reaction sequence ensures precise functionalization at desired positions, yielding high-purity products.

Analytical Characterization

Key analytical techniques used to confirm the structure and purity include:

-

NMR Spectroscopy:

-

Proton (H) and carbon (C) NMR confirm chemical shifts corresponding to quinazolinone, hexanamide, and pyridine groups.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak confirms the molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic C=O stretching (~1680 cm) for quinazolinone.

-

Amide NH stretching (~3200–3400 cm).

-

-

X-ray Crystallography (if applicable):

-

Provides detailed structural data, including bond lengths and angles.

-

Comparative Table: Quinazolinone Derivatives

| Property | 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide | Related Quinazolinones (e.g., Indolylquinazolinones) |

|---|---|---|

| Core Structure | Quinazolinone | Quinazolinone |

| Functional Groups | Hexanamide, Pyridine | Indole, Alkyl Chains |

| Known Activities | Antimicrobial (potential), Anticancer (potential) | Anticancer, Antibacterial |

| Synthesis Complexity | Moderate | Moderate |

| Analytical Techniques | NMR, MS, IR | NMR, MS, IR |

Future Research Directions

To fully explore the potential of this compound, future studies should focus on:

-

Biological Screening:

-

Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro and in vivo.

-

-

Molecular Docking Studies:

-

Predict interactions with biological targets such as enzymes or receptors.

-

-

Structure-Activity Relationship (SAR):

-

Modify substituents on the quinazolinone core or pyridine group to optimize activity.

-

-

Pharmacokinetics and Toxicology:

-

Assess absorption, distribution, metabolism, excretion (ADME), and safety profiles.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume